Dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]propanedioate
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Overview
Description
Dimethyl 2-[(2-iodo-3,4,5-trimethoxy-phenyl)methyl]propanedioate is a chemical compound known for its unique structure and properties It features an iodinated aromatic ring with three methoxy groups and a propanedioate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[(2-iodo-3,4,5-trimethoxy-phenyl)methyl]propanedioate typically involves the iodination of a trimethoxybenzene derivative followed by esterification. One common method includes:
Iodination: The starting material, 3,4,5-trimethoxybenzyl alcohol, is iodinated using iodine and a suitable oxidizing agent such as iodic acid or hydrogen peroxide.
Esterification: The iodinated intermediate is then reacted with dimethyl malonate in the presence of a base like sodium ethoxide to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for the iodination step and large-scale esterification processes.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[(2-iodo-3,4,5-trimethoxy-phenyl)methyl]propanedioate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The aromatic ring and ester groups can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can facilitate hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Oxidation: Products include oxidized aromatic compounds or carboxylic acids.
Reduction: Reduced forms of the aromatic ring or ester groups.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Dimethyl 2-[(2-iodo-3,4,5-trimethoxy-phenyl)methyl]propanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its effects on biological systems, including potential as a pharmacological agent.
Industrial Chemistry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 2-[(2-iodo-3,4,5-trimethoxy-phenyl)methyl]propanedioate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodinated aromatic ring and ester groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-[(2-bromo-3,4,5-trimethoxy-phenyl)methyl]propanedioate
- Dimethyl 2-[(2-chloro-3,4,5-trimethoxy-phenyl)methyl]propanedioate
- Dimethyl 2-[(2-fluoro-3,4,5-trimethoxy-phenyl)methyl]propanedioate
Uniqueness
Dimethyl 2-[(2-iodo-3,4,5-trimethoxy-phenyl)methyl]propanedioate is unique due to the presence of the iodine atom, which can significantly affect its reactivity and interactions compared to its halogenated analogs. The iodine atom can participate in specific types of chemical reactions and may enhance the compound’s biological activity.
This detailed article provides a comprehensive overview of Dimethyl 2-[(2-iodo-3,4,5-trimethoxy-phenyl)methyl]propanedioate, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
64490-59-1 |
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Molecular Formula |
C15H19IO7 |
Molecular Weight |
438.21 g/mol |
IUPAC Name |
dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]propanedioate |
InChI |
InChI=1S/C15H19IO7/c1-19-10-7-8(11(16)13(21-3)12(10)20-2)6-9(14(17)22-4)15(18)23-5/h7,9H,6H2,1-5H3 |
InChI Key |
FQQNIQZWNCIDFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)CC(C(=O)OC)C(=O)OC)I)OC)OC |
Origin of Product |
United States |
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